2-Pyridin-3-yl-2,3-dihydro-1H-perimidine
Description
Significance of Nitrogen-Containing Heterocycles in Contemporary Chemical Research
Nitrogen-containing heterocycles are fundamental building blocks in the design and synthesis of functional molecules. nih.govacademicjournals.org Their prevalence in natural products, such as alkaloids, vitamins, and antibiotics, underscores their biological importance. mdpi.comkashanu.ac.ir In medicinal chemistry, these scaffolds are instrumental in the development of therapeutic agents, with over half of all pharmaceuticals featuring nitrogen-based heterocyclic structures. academicjournals.org The presence of nitrogen atoms imparts specific physicochemical properties, such as the ability to form hydrogen bonds, which is crucial for molecular recognition and binding to biological targets. academicjournals.org Furthermore, their utility extends to materials science, where they are incorporated into dyes, polymers, and corrosion inhibitors, and to catalysis, where they can act as ligands for transition metals. researchgate.net
The Perimidine Ring System: Structural Features and Chemical Versatility
Perimidines are a class of tricyclic aromatic heterocycles characterized by a naphthalene (B1677914) core fused with a pyrimidine (B1678525) ring. researchgate.net The dihydroperimidine variant, specifically the 2,3-dihydro-1H-perimidine, is formed by the condensation of 1,8-diaminonaphthalene (B57835) with a carbonyl compound, typically an aldehyde. researchgate.netnih.gov This reaction creates a six-membered heterocyclic ring fused to the naphthalene backbone.
Structurally, the perimidine system is described as π-amphoteric, meaning it possesses both π-electron deficient and π-electron excessive characteristics. researchgate.net This dual nature arises from the lone pair of electrons on the nitrogen atoms participating in the molecule's π-system, leading to a transfer of electron density to the naphthalene rings. researchgate.net This electronic feature is key to the diverse reactivity and unique spectroscopic properties of perimidine derivatives. researchgate.net Research has explored their applications as dyes, pigments, and more recently, as precursors for novel carbene ligands. researchgate.netresearchgate.net
Role of Pyridine (B92270) Moieties in Molecular Design and Functionalization
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is one of the most prevalent structural units in drug design. nih.gov Its incorporation into a molecule can significantly influence pharmacological properties, enhancing biochemical potency, metabolic stability, and cell permeability. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is a critical interaction in many biological processes.
The functionalization of pyridine rings is a major focus of synthetic chemistry, as the position of substituents dramatically alters the molecule's properties and biological activity. nih.gov Direct functionalization of the pyridine C-H bonds is a sought-after strategy to create diverse derivatives for applications in pharmaceuticals, agrochemicals, and functional materials. nih.gov
Contextualizing 2-Pyridin-3-yl-2,3-dihydro-1H-perimidine within Heterocyclic Chemistry Research
The compound this compound is a hybrid molecule that combines the structural features of both the dihydroperimidine and pyridine ring systems. Its synthesis would typically involve the condensation reaction between 1,8-diaminonaphthalene and pyridine-3-carboxaldehyde. This reaction is a common and efficient method for preparing 2-substituted dihydroperimidines. researchgate.netnih.gov
While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, its chemical properties and reactivity can be inferred from studies on analogous compounds. For instance, research on 2-(pyridin-2-yl)-1H-perimidine and its N-methylated derivatives provides insight into the structural and spectroscopic characteristics of such pyridyl-perimidine systems. nih.gov Similarly, studies on the synthesis of 2-aryl-2,3-dihydro-1H-perimidines from various aromatic aldehydes confirm the feasibility and general conditions for its preparation. mdpi.com
Overview of Academic Research Trajectories for Dihydroperimidine Derivatives
Research into dihydroperimidine derivatives has followed several key trajectories. A significant area of focus has been the development of efficient and environmentally friendly synthetic methodologies. This includes the use of various catalysts, such as Lewis acids, solid acid catalysts, and nanoparticles, to improve reaction times and yields. researchgate.net Many protocols aim for mild reaction conditions, such as room temperature and the use of green solvents like water or ethanol (B145695). researchgate.net
Another major research avenue is the exploration of the biological activities of these compounds. Dihydroperimidines have been investigated for a range of potential applications, including as antimicrobial and anti-inflammatory agents. nih.gov The synthesis of diverse libraries of 2-substituted dihydroperimidines allows for structure-activity relationship (SAR) studies to identify key structural features responsible for their biological effects. nih.gov
Furthermore, the unique photophysical properties of perimidine-based systems have led to their investigation in materials science. Their applications as fluorescent probes and in optoelectronics are emerging areas of interest. The ability to tune these properties through substitution on the perimidine or the appended aryl group makes them versatile candidates for advanced materials.
Structure
2D Structure
3D Structure
Properties
CAS No. |
6584-41-4 |
|---|---|
Molecular Formula |
C16H13N3 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
2-pyridin-3-yl-2,3-dihydro-1H-perimidine |
InChI |
InChI=1S/C16H13N3/c1-4-11-5-2-8-14-15(11)13(7-1)18-16(19-14)12-6-3-9-17-10-12/h1-10,16,18-19H |
InChI Key |
ZUOLBTXPELTJQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)NC(NC3=CC=C2)C4=CN=CC=C4 |
solubility |
>37.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Structural Analysis
Vibrational Spectroscopy for Molecular Structure Elucidation
Vibrational spectroscopy, encompassing FT-IR and FT-Raman techniques, serves as a powerful tool for identifying functional groups and understanding the molecular vibrations of a compound. These experimental methods, when paired with theoretical calculations, provide a detailed picture of the molecule's structure.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Assignment
FT-IR spectroscopy is instrumental in identifying the characteristic functional groups within a molecule by measuring the absorption of infrared radiation. For 2-Pyridin-3-yl-2,3-dihydro-1H-perimidine, the FT-IR spectrum would be expected to show key absorption bands that confirm its structure. Studies on similar 2-substituted-2,3-dihydro-1H-perimidines reveal characteristic peaks for N-H stretching vibrations, typically appearing as sharp bands in the region of 3300-3400 cm⁻¹ academicjournals.org. The disappearance of carbonyl and primary amine signals from the starting materials (pyridine-3-carbaldehyde and 1,8-diaminonaphthalene (B57835), respectively) and the appearance of the N-H and C-N stretching bands would confirm the formation of the perimidine ring system. Aromatic C-H stretching vibrations from both the perimidine and pyridine (B92270) rings would be observed above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the aromatic systems would appear in the 1400-1650 cm⁻¹ region.
Fourier Transform Raman (FT-Raman) Spectroscopy for Vibrational Mode Analysis
FT-Raman spectroscopy provides complementary information to FT-IR, as it detects vibrations that result in a change in molecular polarizability. This technique is particularly useful for analyzing the vibrations of the non-polar bonds and the carbon skeleton of the aromatic rings. For this compound, the FT-Raman spectrum would highlight the symmetric vibrations of the naphthalene (B1677914) and pyridine rings, which are often weak or absent in the FT-IR spectrum. Computational studies on related molecules have shown that both FT-IR and FT-Raman spectra are crucial for a complete vibrational analysis nist.gov.
Potential Energy Distribution (PED) Calculations for Vibrational Assignments
To accurately assign the observed vibrational bands in the FT-IR and FT-Raman spectra, Potential Energy Distribution (PED) calculations are employed. These calculations, typically performed using Density Functional Theory (DFT) methods, correlate the experimental frequencies with specific vibrational modes of the molecule, such as stretching, bending, and torsion researchgate.net. For instance, in studies of similar heterocyclic systems, PED analysis has been used to assign the contributions of different functional groups to each vibrational band with high accuracy imist.maresearchgate.net. This allows for a definitive understanding of the complex vibrational spectra and confirms the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis
NMR spectroscopy is an indispensable technique for elucidating the precise structure of a molecule in solution, providing detailed information about the chemical environment, connectivity, and stereochemistry of protons and carbon atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment and Connectivity
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals would be expected for the protons on the perimidine and pyridine moieties.
Perimidine Protons : The protons of the 2,3-dihydro-1H-perimidine core typically appear as a complex set of signals in the aromatic region (δ 6.0-8.0 ppm). The methine proton at the C2 position would likely appear as a singlet, with its chemical shift influenced by the electronic nature of the attached pyridine ring. The two N-H protons would also give rise to a signal, the position and broadness of which would depend on the solvent and concentration.
Pyridine Protons : The protons on the 3-substituted pyridine ring would show a characteristic splitting pattern. The proton at the 2-position of the pyridine ring would likely be the most downfield signal due to its proximity to the nitrogen atom.
Studies on analogous compounds, such as 2-(pyridin-2-yl)-1H-perimidine, show characteristic doublets and multiplets for the perimidine core protons in the range of δ 6.3-7.3 ppm nih.gov.
Interactive Data Table: Expected ¹H NMR Chemical Shifts Note: This table is a generalized prediction based on typical values for related structures, as specific experimental data for the title compound is not available.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| N-H (Perimidine) | 4.0 - 6.0 | Broad Singlet |
| C2-H (Methine) | 5.5 - 6.5 | Singlet |
| Aromatic-H (Perimidine) | 6.3 - 7.5 | Multiplet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis
The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, providing a carbon count and information about its chemical environment.
Perimidine Carbons : The carbon atoms of the perimidine skeleton would have characteristic chemical shifts. The C2 carbon, bonded to two nitrogen atoms and the pyridine ring, would have a specific resonance, typically in the range of δ 60-75 ppm for dihydroperimidines mdpi.com. The quaternary and CH carbons of the naphthalene part of the perimidine ring would appear in the aromatic region (δ 100-150 ppm).
Pyridine Carbons : The carbons of the pyridine ring would also resonate in the aromatic region, with their shifts influenced by the position relative to the nitrogen atom and the point of attachment to the perimidine ring.
Analysis of related compounds like 2,3'-bipyridine (B14897) shows pyridine carbon signals in the range of δ 120-155 ppm rsc.org.
Interactive Data Table: Expected ¹³C NMR Chemical Shifts Note: This table is a generalized prediction based on typical values for related structures, as specific experimental data for the title compound is not available.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| C2 (Methine) | 60 - 75 |
| Aromatic C (Perimidine) | 105 - 145 |
Two-Dimensional NMR Experiments for Complex Structural Assignments
Two-dimensional Nuclear Magnetic Resonance (2D NMR) experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful techniques used to establish the covalent framework of a molecule by identifying through-bond correlations between nuclei.
A comprehensive search of scientific literature and spectral databases did not yield any published 2D NMR studies specifically for this compound. While such analyses have been performed on analogous compounds like 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine to confirm their structures, this specific data for the title compound remains unreported. mdpi.com
Table 1: Hypothetical 2D NMR Correlation Data for this compound (Note: Data is not available in published literature)
| Proton (¹H) Signal | Correlated Proton (¹H) Signals (COSY) | Correlated Carbon (¹³C) Signals (HSQC/HMBC) |
|---|---|---|
| Data Not Available | Data Not Available | Data Not Available |
| Data Not Available | Data Not Available | Data Not Available |
Correlation between NMR Chemical Shifts and Molecular Conformation
The chemical shifts observed in NMR spectra are highly sensitive to the local electronic environment of each nucleus, which is in turn influenced by the molecule's three-dimensional conformation. Studies on related aromatic perimidines, such as 2-(pyridin-2-yl)-1H-perimidine, have shown that the dihedral angle between the perimidine system and the pyridine ring significantly affects proton chemical shifts. nih.gov
However, for this compound, no specific studies correlating its NMR chemical shifts with its preferred molecular conformation in solution have been found in the public domain.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight of a compound and to gain structural insights through the analysis of its fragmentation patterns upon ionization. High-resolution mass spectrometry (HRMS) can provide an exact mass, which helps to confirm the molecular formula. The molecular formula for this compound is C₁₆H₁₃N₃, corresponding to a monoisotopic mass of approximately 247.111 Da. cas.org
Despite the utility of this technique, a detailed experimental mass spectrum and an analysis of the specific fragmentation pathways for this compound have not been published. While HRMS has been used to confirm the identity of similar dihydroperimidines, the specific data for the title compound is not available. mdpi.com
Table 2: Predicted Mass Spectrometry Data for this compound (Note: Experimental data is not available in published literature)
| Ion Type | Predicted m/z |
|---|---|
| [M+H]⁺ | ~248.118 |
| [M+Na]⁺ | ~270.100 |
Electronic Absorption Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Properties
Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule, typically π→π* and n→π* transitions in conjugated systems. This data is valuable for understanding the electronic structure of chromophores.
A literature search found no published UV-Vis absorption spectra for this compound. Although related compounds like 2-(thiophen-2-yl)-2,3-dihydro-1H-perimidine have been characterized by UV-Vis spectroscopy, the specific wavelengths of maximum absorbance (λmax) and the corresponding electronic transitions for the title compound are not documented. nih.gov
Single-Crystal X-ray Diffraction for Definitive Three-Dimensional Structure Determination
A search of crystallographic databases reveals that the crystal structure of this compound has not been determined or reported.
Crystal Packing Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, C-H...π interactions)
Without a crystal structure, a definitive analysis of the intermolecular forces governing the crystal packing of this compound is not possible. In related perimidine structures, intermolecular interactions such as N-H···N or N-H···O hydrogen bonds, π-π stacking between aromatic rings, and C-H···π interactions are commonly observed and play a crucial role in the supramolecular assembly. mdpi.comnih.gov However, the specific interactions, distances, and geometries for the title compound remain unknown.
Table 3: Intermolecular Interaction Data for this compound (Note: Data is not available due to the absence of a published crystal structure)
| Interaction Type | Donor | Acceptor | Distance (Å) |
|---|---|---|---|
| Hydrogen Bond | Data Not Available | Data Not Available | Data Not Available |
| π-π Stacking | Data Not Available | Data Not Available | Data Not Available |
Analysis of Dihedral Angles and Conformation in the Solid State
The solid-state conformation of 2,3-dihydro-1H-perimidine derivatives reveals important structural features regarding the planarity and orientation of the constituent rings. The core structure consists of a planar naphthalene system and a non-planar six-membered C4N2 ring. nih.gov This heterocyclic ring typically adopts an envelope conformation, where the C2 atom, bearing the substituent, is hinged out of the plane formed by the other atoms. mdpi.comnih.govnih.gov
In another analyzed derivative, 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine, the six-membered hetero-ring also displays an envelope conformation, with the N-C-N group hinged at an angle of 49.86(16)° relative to the naphthalene ring. mdpi.com The dihedral angle (mean plane) between the perimidine and the imidazole (B134444) ring systems in this molecule is 95.74(7)°. mdpi.com Similarly, in 2,2-dimethyl-2,3-dihydro-1H-perimidine, the C4N2 ring is hinged with respect to the naphthalene backbone by 36.9(2)° and 41.3(2)° in the two independent molecules found in the asymmetric unit. nih.gov
These examples demonstrate that the dihedral angle between the perimidine core and the substituent at the 2-position is a critical conformational parameter, heavily influenced by steric and electronic factors, including intramolecular hydrogen bonding and the presence of other substituents.
Interactive Data Table: Dihedral Angles in 2-(Pyridin-2-yl)-perimidine Analogues
Note: The data below pertains to the 2-pyridin-2-yl isomer and its N-methylated derivatives, not the 3-pyridinyl isomer. It is presented for comparative and illustrative purposes. nih.gov
| Compound | Substituent at Perimidine Nitrogen | Dihedral Angle between Perimidine and Pyridyl Rings | Reference |
| 2-(Pyridin-2-yl)-1H-perimidine | None (unsubstituted) | 1.60(5)° | nih.gov |
| 1-Methyl-2-(pyridin-2-yl)-1H-perimidine | One Methyl Group (N1) | 59.39(8)° | nih.gov |
| 1,3-Dimethyl-2-(pyridin-2-yl)-1H-perimidinium iodide | Two Methyl Groups (N1, N3) | 87.21(9)° | nih.gov |
Computational and Theoretical Chemistry: Electronic Structure and Reactivity Modeling
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to predict the ground state properties of molecules with a high degree of accuracy. For perimidine derivatives, functional and basis sets like B3LYP/6-311G(d,p) have been successfully used to compute structural, chemical, and thermochemical properties. dntb.gov.uamaterialsciencejournal.orgresearchgate.net
The first step in computational analysis is the optimization of the molecular geometry to find the most stable, lowest-energy conformation. For 2,3-dihydro-1H-perimidine derivatives, this involves determining the bond lengths, bond angles, and dihedral angles.
Table 1: Selected Optimized Geometrical Parameters for 2-(p-tolyl)-2,3-dihydro-1H-perimidine (TDHP) Data sourced from a DFT study using the B3LYP/6-311G(d,p) basis set. researchgate.net
| Parameter | Bond Length (Å) / Bond Angle (°) |
| Bond Lengths (Å) | |
| C8-N1 | 1.38 |
| N1-C7 | 1.46 |
| C7-N2 | 1.46 |
| N2-C9 | 1.38 |
| Bond Angles (°) | |
| C8-N1-C7 | 122.5 |
| N1-C7-N2 | 110.2 |
| C7-N2-C9 | 122.5 |
| Dihedral Angles (°) | |
| C9-N2-C7-N1 | -53.6 |
| C8-N1-C7-N2 | 53.7 |
Note: Atom numbering is based on the standard perimidine scaffold and may differ from the source.
DFT calculations are instrumental in predicting various spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the synthesized structure. Theoretical calculations have been shown to be in good agreement with experimental spectroscopic results for perimidine derivatives. materialsciencejournal.orgnih.gov
Vibrational Spectroscopy (IR and Raman): Theoretical calculations can predict harmonic vibrational frequencies. For the analogue 2-(thiophen-2-yl)-2,3-dihydro-1H-perimidine, vibrational bands appearing in the FT-IR spectrum were assigned with high accuracy using animated modes from theoretical calculations. nih.govresearchgate.net
NMR Spectroscopy: The chemical structure of perimidine derivatives is often confirmed using ¹H and ¹³C NMR. dntb.gov.ua For example, the structure of 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine was assigned using 1D and 2D NMR experiments. mdpi.com In its ¹H NMR spectrum (in DMSO-d₆), the CH-2 proton connecting the imidazole (B134444) and perimidine fragments appears as a singlet at 5.470 ppm, while the two NH protons give a singlet at 6.832 ppm. mdpi.com
Electronic Spectroscopy (UV-Vis): The electronic absorption spectra can be predicted using Time-Dependent DFT (TD-DFT). These calculations help in understanding the electronic transitions within the molecule, often related to the frontier molecular orbitals.
Electronic Structure Analysis and Frontier Molecular Orbitals
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. amazonaws.com A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. amazonaws.commdpi.com
For the parent 2,3-dihydro-1H-perimidine, the HOMO is located around the naphthalene (B1677914) cycle, while the LUMO covers the carbon atoms of the phenyl cycle. amazonaws.com In a study of 2-(p-tolyl)-2,3-dihydro-1H-perimidine, the calculated HOMO-LUMO energy gap was 4.25 eV. dntb.gov.uamaterialsciencejournal.org
Table 2: Frontier Orbital Energies and Energy Gaps for Perimidine Analogues Calculated using DFT methods. dntb.gov.uaamazonaws.com
| Compound | Method | EHOMO (eV) | ELUMO (eV) | ΔE (eV) |
| 2,3-dihydro-1H-perimidine | B3LYP/6-311G(d,p) | -4.905 | -1.597 | 3.308 |
| 2-(p-tolyl)-2,3-dihydro-1H-perimidine | B3LYP/6-311G(d,p) | -4.85 | -0.60 | 4.25 |
The HOMO-LUMO energy gap is also indicative of intra-molecular charge transfer (ICT) possibilities within a molecule. A small energy gap often facilitates the transfer of electrons from the HOMO to the LUMO upon photoexcitation. The calculated HOMO-LUMO energy gap of 4.25 eV for 2-(p-tolyl)-2,3-dihydro-1H-perimidine was interpreted as an indicator of a charge transfer phenomenon within the molecule. dntb.gov.uamaterialsciencejournal.org The analysis of HOMO and LUMO distributions can reveal the direction of this charge transfer.
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. amazonaws.comrsc.org The MEP map displays color-coded regions on the electron density surface.
Red regions indicate negative electrostatic potential, corresponding to areas of high electron density (e.g., lone pairs on heteroatoms like nitrogen) and are susceptible to electrophilic attack.
Blue regions indicate positive electrostatic potential, corresponding to areas of electron deficiency, which are favorable for nucleophilic attack.
Green regions represent neutral potential.
In studies of 2,3-dihydro-1H-perimidine derivatives, MEP analysis has been used to identify reactive sites. amazonaws.com For the parent scaffold, analysis identified the nitrogen atoms as the preferred sites for electrophilic attack. amazonaws.com In the case of 2-(p-tolyl)-2,3-dihydro-1H-perimidine, the MEP plot was used to predict the electron density and chemical behavior of the molecule. dntb.gov.ua Such maps are crucial for understanding intermolecular interactions and the chemical reactivity of the title compound. rsc.org
Computational Analysis of Chemical Reactivity Descriptors
Chemical reactivity descriptors derived from Conceptual Density Functional Theory (CDFT) are essential for predicting how a molecule will behave in a chemical reaction. These descriptors quantify the propensities for electron donation or acceptance and identify the most reactive sites within the molecule.
Global reactivity descriptors offer a holistic view of a molecule's reactivity. Key descriptors include electronegativity (χ), which measures the ability to attract electrons, and chemical hardness (η), which indicates resistance to change in electron distribution. amazonaws.comamazonaws.com The global electrophilicity index (ω) is particularly significant, as it quantifies the stabilization in energy when the system acquires additional electronic charge from the environment. researchgate.net It is calculated using the electronic chemical potential (μ) and chemical hardness (η), which are themselves derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). amazonaws.com
Table 1: Representative Global Reactivity Descriptors for a 2,3-dihydro-1H-perimidine Analogue
| Descriptor | Symbol | Value (eV) | Significance |
|---|---|---|---|
| Electronegativity | χ | 3.421 | Electron Accepting Capability |
| Chemical Hardness | η | 2.926 | Resistance to Electron Cloud Polarization |
| Global Electrophilicity Index | ω | 4.000 | Propensity to Act as an Electrophile |
| Nucleophilicity | N | 2.416 | Propensity to Act as a Nucleophile |
Note: Data is illustrative and based on findings for a highly electrophilic 2-substituted 2,3-dihydro-1H-perimidine derivative from a comparative study. amazonaws.com
Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges on the atoms within a molecule. wikipedia.org This analysis partitions the total electron density among the constituent atoms, providing a picture of the electrostatic landscape of the molecule. wikipedia.orgq-chem.com The calculated charges help identify electron-rich (nucleophilic) and electron-deficient (electrophilic) centers.
In molecules containing pyridine (B92270) and perimidine scaffolds, the nitrogen atoms are typically sites of negative charge due to their higher electronegativity, making them potential nucleophilic centers. For example, Mulliken charge analysis on pyridine shows a significant negative charge on the nitrogen atom. researchgate.net In studies of 2,3-dihydro-1H-perimidine derivatives, the nitrogen atoms of the perimidine ring (N1 and N3) are identified as preferred sites for electrophilic attack. amazonaws.comresearchgate.net The carbon atom situated between these two nitrogens (C2) is often found to be an electrophilic site, susceptible to nucleophilic attack. researchgate.net The distribution of Mulliken charges is sensitive to the chosen basis set in the calculation, but it provides a valuable qualitative tool for understanding intramolecular reactivity. wikipedia.orgyoutube.com
Table 2: Illustrative Mulliken Atomic Charges for Key Atoms in the 2-Pyridin-3-yl-2,3-dihydro-1H-perimidine Scaffold
| Atom | Location | Typical Charge (a.u.) | Implied Reactivity |
|---|---|---|---|
| N (Pyridine) | Pyridine Ring | Negative | Nucleophilic Center |
| N1 (Perimidine) | Perimidine Ring | Negative | Nucleophilic Center / Site of Electrophilic Attack |
| N3 (Perimidine) | Perimidine Ring | Negative | Nucleophilic Center / Site of Electrophilic Attack |
| C2 (Perimidine) | Between N1 and N3 | Positive | Electrophilic Center / Site of Nucleophilic Attack |
Note: Charge values are qualitative, based on general principles and findings from studies on related pyridine and perimidine structures. researchgate.netresearchgate.net
Theoretical Thermodynamic Parameters and Stability
The thermodynamic stability of a molecule can be correlated with its electronic properties, particularly the parameters derived from frontier molecular orbitals (FMOs). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of chemical stability. nih.govnih.gov A larger HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. amazonaws.comresearchgate.net
Computational studies on various 2,3-dihydro-1H-perimidine derivatives have shown that the HOMO-LUMO gap can be tuned by altering the substituent at the C2 position. researchgate.netresearchgate.net For instance, in a comparative study of seven such derivatives, the calculated energy gaps ranged from 3.737 eV to 4.549 eV, with the compound having the largest gap being identified as the most stable and least reactive. researchgate.net This stability is also reflected in the chemical hardness (η); molecules with a larger energy gap are generally "harder," meaning they are more resistant to changes in their electron configuration. amazonaws.comnih.gov
Table 3: Correlation of Electronic Parameters with Molecular Stability
| Parameter | Relationship to Stability | Rationale |
|---|---|---|
| HOMO-LUMO Gap (ΔE) | Direct (Larger gap = more stable) | Higher energy required for electronic excitation. researchgate.net |
| Chemical Hardness (η) | Direct (Higher hardness = more stable) | Greater resistance to deformation of the electron cloud. nih.gov |
Prediction of Non-Linear Optical (NLO) Properties (e.g., First-Order Hyperpolarizability)
Molecules with extensive π-conjugated systems and significant charge separation can exhibit non-linear optical (NLO) properties, which are of great interest for applications in optoelectronics and photonics. nih.gov The first-order hyperpolarizability (β) is a key measure of a molecule's NLO response at the molecular level. nih.govnih.gov Large β values are often associated with molecules that have strong electron-donating and electron-accepting groups connected by a π-bridge, facilitating intramolecular charge transfer (ICT).
Advanced Molecular Interaction Studies (e.g., Hirshfeld Analysis for Secondary Interactions)
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov By mapping properties onto this surface, one can dissect the complex network of non-covalent interactions, such as hydrogen bonds and van der Waals forces, that dictate the crystal packing. researchgate.net Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions, showing the relative contribution of each contact type. nih.gov
For several 2-substituted-2,3-dihydro-1H-perimidine derivatives, Hirshfeld analysis has been performed to understand their solid-state structures. nih.govnih.gov These studies consistently highlight the dominance of H···H, H···C/C···H, and H···N/N···H contacts. In one analysis of 2-(2,3-dihydro-1H-perimidin-2-yl)phenol, H···H interactions accounted for 52.9% of all contacts, while H···C/C···H contacts contributed 39.5%. nih.gov In a similar compound, 2-(2,3-dihydro-1H-perimidin-2-yl)-6-methoxyphenol, the contributions were 49.0% for H···H, 35.8% for H···C/C···H, and 12.0% for H···O/O···H interactions. nih.govresearchgate.net These findings indicate that van der Waals forces and hydrogen bonding are the primary forces governing the molecular assembly in the crystal. nih.govnih.gov
Table 4: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Related Perimidine Derivatives
| Interaction Type | 2-(2,3-dihydro-1H-perimidin-2-yl)phenol nih.gov | 2-(2,3-dihydro-1H-perimidin-2-yl)-6-methoxyphenol nih.gov |
|---|---|---|
| H···H | 52.9% | 49.0% |
| H···C/C···H | 39.5% | 35.8% |
| H···O/O···H | - | 12.0% |
| H···N/N···H | Present | - |
Comparative Computational Studies of Perimidine, Pyridine, and Pyrimidine (B1678525) Scaffolds
The chemical character of this compound is a composite of its constituent heterocyclic scaffolds: perimidine and pyridine. A comparative analysis with the related pyrimidine scaffold provides further context.
Pyridine: A six-membered aromatic heterocycle containing one nitrogen atom. It is π-deficient due to the electronegative nitrogen atom, which makes it generally resistant to electrophilic aromatic substitution but susceptible to nucleophilic attack. The nitrogen atom's lone pair gives it basic and nucleophilic properties. researchgate.netresearchgate.net Pyridine is a foundational scaffold in medicinal chemistry and materials science. nih.govrsc.org
Pyrimidine: A six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3. It is even more π-deficient than pyridine, making it highly deactivated towards electrophilic attack and prone to nucleophilic substitution and ring-opening reactions.
Perimidine: This is a larger, fused heterocyclic system where a pyrimidine-like ring is annulated to a naphthalene backbone at the 1,8-positions. nih.gov This fusion creates a unique electronic structure. The perimidine system possesses both π-electron excess from the naphthalene moiety and π-electron deficiency from the diazine part, leading to diverse reactivity. nih.gov It can undergo electrophilic attack at the 4- and 9-positions of the naphthalene ring due to high electron density. nih.gov The dihydro- form, 2,3-dihydro-1H-perimidine, has a non-planar C4N2 ring, adding conformational flexibility. nih.gov
In comparison, the perimidine scaffold offers a more extensive π-system than pyridine or pyrimidine, leading to distinct optical and electronic properties. The fusion of the electron-rich naphthalene unit with the pyrimidine-like ring in perimidine creates a unique intramolecular push-pull character not present in the individual pyridine or pyrimidine rings.
Coordination Chemistry and Metallosupramolecular Architectures
2-Pyridin-3-yl-2,3-dihydro-1H-perimidine as an N-Donor Ligand
The molecule this compound possesses three nitrogen atoms that could serve as electron-pair donors to a metal center. The nitrogen on the pyridine (B92270) ring and the two nitrogens in the dihydro-perimidine moiety make it a potential multidentate ligand. The specific mode of coordination (monodentate, bidentate, or bridging) would depend on factors such as the nature of the metal ion, the solvent system, and the reaction conditions. Studies on similar pyridine-based ligands show they are effective in forming stable transition metal complexes. jscimedcentral.com
Synthesis and Characterization of Metal Complexes
Coordination with Transition Metal Ions (e.g., Rhenium, Cobalt, Copper, Silver, Ruthenium, Nickel, Zinc)
No published studies were found that describe the synthesis of metal complexes using this compound with the specified transition metals. A general synthetic approach would typically involve reacting the ligand with a salt of the desired metal (e.g., chlorides, nitrates, or perchlorates) in a suitable solvent.
Spectroscopic and Structural Analysis of Metal-Ligand Complexes (e.g., NMR, IR, UV-Vis, Mass, X-ray)
Characterization of any potential complexes is crucial for confirming their formation and elucidating their structure.
NMR Spectroscopy: ¹H and ¹³C NMR would be used to observe changes in the chemical shifts of the ligand's protons and carbons upon coordination to a metal.
IR Spectroscopy: Infrared spectroscopy would help identify the coordination sites by observing shifts in the vibrational frequencies of bonds involving the nitrogen atoms.
UV-Vis Spectroscopy: Electronic spectra would provide information about the electronic transitions within the complex, which are often sensitive to the coordination environment.
Mass Spectrometry: This technique would be used to confirm the molecular weight of the synthesized complexes.
Molar Conductivity Measurements for Complex Stoichiometry
Molar conductivity measurements in a suitable solvent (like DMF or DMSO) would be performed to determine whether the resulting complexes are electrolytes or non-electrolytes. This data helps in proposing the stoichiometry and nature of the complex, for instance, whether counter-ions are inside or outside the coordination sphere. No such data has been reported for complexes of this compound.
Theoretical Studies on Metal-Ligand Binding and Stability
Theoretical calculations, such as Density Functional Theory (DFT), are powerful tools for investigating metal-ligand interactions. These studies can predict the most stable geometry of a complex, calculate binding energies, and analyze the electronic structure (e.g., HOMO-LUMO energy gaps). While DFT studies have been conducted on other 2-substituted-2,3-dihydro-1H-perimidine derivatives to understand their structural and chemical properties, specific theoretical investigations into the metal-ligand binding of this compound were not found in the literature. researchgate.netopenaccesspub.org
Applications in Heterogeneous and Homogeneous Catalysis
Metal complexes containing pyridine and perimidine-based ligands are often explored for their catalytic properties. For example, palladium complexes with pyridine ligands have shown high efficiency as precatalysts in cross-coupling reactions like Suzuki-Miyaura and Heck reactions. nih.gov Perimidine derivatives have also been investigated for generating carbene ligands, which are important in catalysis. nih.gov However, there are no specific reports on the application of this compound metal complexes in either heterogeneous or homogeneous catalysis.
Ligand Design for Specific Catalytic Reactions
The design of ligands is a critical aspect of developing efficient and selective catalysts. The structure of this compound can be systematically modified to tune its electronic and steric properties, thereby influencing the catalytic activity of its metal complexes.
The pyridine moiety acts as a key component in the ligand's design. Pyridine and its derivatives are well-known for their ability to form stable complexes with a wide range of transition metals, including palladium, ruthenium, and iridium. The nitrogen atom of the pyridine ring is a strong Lewis base, facilitating coordination to the metal center. The electronic properties of the pyridine ring can be altered by introducing electron-donating or electron-withdrawing substituents, which in turn modulates the electron density at the metal center and influences the catalytic cycle.
For instance, in palladium-catalyzed cross-coupling reactions, the basicity of the pyridine ligand can impact the catalytic efficiency. A more basic pyridine ligand can enhance the oxidative addition step in the catalytic cycle. While direct studies on the 3-pyridyl derivative are limited, research on analogous 2-pyridyl-perimidines provides insights into the structural aspects that influence ligand behavior. The relative orientation of the perimidine and pyridine rings, for example, can be affected by substitution on the perimidine nitrogen atoms, which would alter the coordination geometry and steric hindrance around the metal center.
The perimidine backbone also plays a crucial role. The dihydro-perimidine structure is not planar, and this conformational flexibility can be exploited in ligand design. Furthermore, the N-H groups of the perimidine can be functionalized to introduce additional coordinating groups or chiral centers, leading to the development of catalysts for asymmetric synthesis. The π-system of the perimidine can also engage in non-covalent interactions, such as π-π stacking, which can influence the stability and organization of the resulting metallosupramolecular structures.
Investigation of Metal-Perimidine Catalytic Pathways
Understanding the catalytic pathways of metal-perimidine complexes is essential for optimizing their performance and designing new catalysts. While specific mechanistic studies on this compound complexes are not extensively reported, insights can be drawn from related systems involving pyridine and perimidine-like ligands.
In many catalytic processes involving transition metal complexes, the ligand plays a direct role in the catalytic cycle. For example, in reactions catalyzed by Pd(II) complexes with pyridine ligands, the initial step often involves the coordination of the substrate to the metal center. The pyridine ligand can influence the stability of intermediates and the energy barriers of transition states throughout the catalytic cycle.
The potential catalytic applications for metal complexes of this compound are broad. Given the established catalytic activity of palladium-pyridine complexes in cross-coupling reactions like Suzuki-Miyaura and Heck reactions, it is plausible that palladium complexes of this perimidine derivative would also exhibit catalytic activity in C-C bond formation. The perimidine moiety could potentially stabilize the catalytic species and influence product selectivity.
Furthermore, rhenium complexes bearing pyridyl-triazole ligands, which share structural similarities with the pyridyl-perimidine framework, have been investigated as catalysts for CO2 reduction. This suggests that rhenium or other transition metal complexes of this compound could be explored for their potential in small molecule activation and catalysis relevant to sustainable chemistry. The investigation of these catalytic pathways would typically involve a combination of experimental techniques, such as in-situ spectroscopy and kinetic studies, along with computational modeling to elucidate reaction mechanisms and identify key intermediates.
Surface Adsorption Mechanisms and Material Surface Interactions of this compound
The interaction of this compound with material surfaces is a critical area of research, with implications for applications such as corrosion inhibition, surface modification, and the development of heterogeneous catalysts. The presence of multiple nitrogen atoms and aromatic rings in the molecule's structure suggests a strong affinity for metal surfaces.
Adsorption Isotherms (e.g., Langmuir Adsorption)
Adsorption isotherms are fundamental to understanding the interaction between an adsorbate (the perimidine derivative) and a surface. They describe the equilibrium relationship between the concentration of the molecule in the solution and the amount adsorbed on the surface at a constant temperature. The Langmuir adsorption isotherm is a commonly used model that assumes monolayer adsorption onto a surface with a finite number of identical and equivalent adsorption sites.
The adsorption of pyridine amide derivatives on a Pt(111) surface has also been investigated using first-principle methods, revealing chemical adsorption where C-Pt and N-Pt bonds are formed. This indicates a strong interaction between the pyridine ring and the metal surface. It is highly probable that this compound would also adsorb strongly on metal surfaces through the nitrogen atoms of both the pyridine and perimidine rings, as well as through π-electron interactions of the aromatic systems with the d-orbitals of the metal.
The table below illustrates hypothetical Langmuir adsorption parameters for a related pyridine derivative, demonstrating the type of data obtained from such studies.
Table 1: Hypothetical Langmuir Adsorption Isotherm Parameters for a Pyridine Derivative on a Metal Surface
| Parameter | Value | Unit |
|---|---|---|
| Langmuir Adsorption Constant (Kads) | 1.5 x 104 | L·mol-1 |
| Standard Free Energy of Adsorption (ΔG°ads) | -30.2 | kJ·mol-1 |
| Correlation Coefficient (R2) | 0.998 | - |
Electron Transfer Mechanisms at Interfaces
The adsorption of this compound onto a conductive or semiconductive surface can lead to electron transfer processes at the interface. These processes are crucial for applications in molecular electronics, sensors, and photoelectrochemistry. The electron-rich nature of the perimidine and pyridine rings suggests that the molecule can act as an electron donor.
The mechanism of electron transfer can be influenced by several factors, including the electronic structure of the molecule, the nature of the surface, and the strength of the molecule-surface interaction. Upon adsorption, the energy levels of the molecule's frontier orbitals (HOMO and LUMO) can be altered relative to the Fermi level of the material.
Studies on related heterocyclic systems provide insights into potential electron transfer mechanisms. For instance, the adsorption of molecules on metal surfaces can involve charge transfer from the molecule to the metal or vice versa, leading to the formation of a chemical bond. In the context of corrosion inhibition, this electron transfer is a key aspect of how the adsorbed layer protects the metal from corrosive agents.
The investigation of interfacial electron transfer often involves electrochemical techniques such as cyclic voltammetry and electrochemical impedance spectroscopy, as well as surface-sensitive spectroscopic methods. These studies can provide information on the rate of electron transfer, the energy levels involved, and the stability of the adsorbed layer under different electrochemical conditions. While direct experimental data for this compound is needed, the fundamental principles derived from similar pyridine and perimidine-containing molecules suggest a rich potential for interesting and useful interfacial electron transfer phenomena.
Advanced Materials Science and Engineering Applications Non Biological Focus
Optoelectronic Materials Development
The inherent characteristics of the perimidine ring system make its derivatives, including 2-pyridin-3-yl-2,3-dihydro-1H-perimidine, promising candidates for optoelectronic applications. nih.gov The fusion of a naphthalene (B1677914) core with a diazine ring creates a large, delocalized π-electron system that is fundamental for charge transport and light interaction.
The design of novel organic semiconductors often relies on creating molecules with specific donor-acceptor (D-A) architectures to tune the frontier molecular orbitals (HOMO and LUMO) and reduce the bandgap. The perimidine nucleus can be considered an electron-rich, π-excess system, while the pyridine (B92270) ring is an electron-deficient, π-deficient heterocycle. The combination of these two moieties within the single molecular structure of this compound results in an intrinsic D-A framework. This structure is conducive to intramolecular charge transfer (ICT), a key property for organic semiconductor materials used in transistors and solar cells. The unique π-amphoteric nature of the perimidine core provides a versatile platform for further molecular engineering to optimize semiconductor performance. nih.gov
The application of perimidine derivatives in photonic devices is an emerging area of interest. Research has shown that certain 2,3-dihydro-1H-perimidine compounds exhibit sensitivity to visible light. For instance, 1,2-dimethyl-2-(2-nitrophenyl)-2,3-dihydro-1H-perimidine has been identified as having visible light-sensitive properties. nih.gov This photosensitivity suggests that the dihydroperimidine scaffold can be functionalized to interact with specific wavelengths of light, opening possibilities for its use in components like photodetectors, optical switches, and light-emitting diodes. The general classification of perimidines as valuable in optoelectronics further supports the investigation of the 2-pyridin-3-yl derivative for these applications. nih.gov
Fluorescent Systems and Aggregation-Induced Emission (AIE)
While many traditional fluorophores suffer from aggregation-caused quenching (ACQ) where their fluorescence is diminished in the solid state or in high concentrations, a different class of molecules exhibits the opposite effect, known as aggregation-induced emission (AIE). nih.gov In AIE-active molecules, or "luminogens," the formation of molecular aggregates leads to a significant enhancement of fluorescence intensity. nih.gov
The development of new fluorescent luminogens is critical for applications in solid-state lighting, bio-imaging, and chemical sensing. Pyridine-based structures have been successfully used to create novel fluorescent probes that exhibit AIE. nih.gov Furthermore, the perimidine scaffold has been shown to produce AIE-active compounds. A notable example is 2-(pyren-1-yl)-2,3-dihydro-1H-perimidine, which was found to be a potent luminogen, displaying AIE characteristics. This proven success with a 2-aryl substituted dihydroperimidine suggests a strong likelihood that this compound could also function as an AIE-active luminogen. The mechanism for AIE often involves the restriction of intramolecular rotation (RIR) in the aggregated state, which blocks non-radiative decay pathways and enhances radiative emission. harvard.edu
The photophysical properties of perimidine derivatives are intrinsically linked to their molecular geometry. The dihedral angle between the plane of the perimidine system and the substituent at the 2-position is a critical parameter. Studies on the analogous compound, 2-(pyridin-2-yl)-1H-perimidine, and its N-methylated derivatives show how chemical modification can control this angle. nih.gov In the unsubstituted form, the molecule is nearly planar, but the addition of methyl groups on the perimidine nitrogens introduces steric hindrance that forces the pyridine ring to twist significantly. nih.gov This twisting and the ability to restrict it upon aggregation are fundamental to the AIE phenomenon. It is expected that the photophysical properties of this compound would likewise be dependent on its solid-state packing and the degree of rotational freedom of the pyridyl group.
Table 1: Impact of N-Methylation on the Interplanar Angle of 2-(Pyridin-2-yl)-1H-perimidine Analogs Data extracted from structural studies on analogous perimidine compounds to illustrate the principle of sterically controlled molecular geometry.
| Compound | Number of N-Methyl Groups | Dihedral Angle (°) | Reference |
| 2-(Pyridin-2-yl)-1H-perimidine | 0 | 1.60 | nih.gov |
| 1-Methyl-2-(pyridin-2-yl)-1H-perimidine | 1 | 59.39 | nih.gov |
| 1,3-Dimethyl-2-(pyridin-2-yl)-1H-perimidinium iodide | 2 | 87.21 | nih.gov |
Chemosensing Platform Development
The development of sensitive and selective chemosensors for detecting environmental pollutants, such as toxic heavy metal ions, is a significant area of materials research. Fluorescent chemosensors, particularly those based on the AIE phenomenon, are highly advantageous as they can provide a "turn-on" signal, where fluorescence appears or is greatly enhanced only in the presence of the target analyte. nih.gov This leads to a high signal-to-noise ratio and improved detection limits.
The dihydroperimidine framework has been successfully employed in the design of chemosensors. For example, derivatives of 2,3-dihydro-1H-perimidine have been specifically investigated for their ability to detect copper ions (Cu²⁺). mdpi.com The sensing mechanism often relies on the coordination of the metal ion with the nitrogen atoms in the heterocyclic structure, which can alter the electronic properties and fluorescent output of the molecule. Given that this compound contains a pyridine nitrogen atom, which is a well-known metal-coordinating site, in addition to the two perimidine nitrogens, it represents a highly promising candidate for the development of selective chemosensing platforms for various metal ions. nih.govmdpi.com
Table 2: Examples of Perimidine-Based Chemosensors and Their Target Analytes This table highlights the demonstrated chemosensing capabilities of the perimidine scaffold.
| Sensor Compound | Target Analyte | Sensing Principle | Reference |
| 2-(Pyren-1-yl)-2,3-dihydro-1H-perimidine | Cu²⁺ | AIE, Turn-off | rsc.org |
| 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine | Cu²⁺ | Coordination | mdpi.com |
| AIE-active Metal-Organic Framework (MOF) | Cu²⁺ | Fluorescence | nih.gov |
Design of Selective Chemosensors for Metal Ions (e.g., Cu2+)
The perimidine scaffold is a recognized platform for the development of chemosensors due to the presence of nitrogen atoms that can act as binding sites for metal ions. Derivatives of 2,3-dihydro-1H-perimidine are explored for their ability to selectively detect metal ions through observable changes in their optical properties, such as color or fluorescence.
The design of a chemosensor based on this compound for copper (II) ions (Cu²⁺) would leverage the coordination capabilities of the nitrogen atoms in both the perimidine and pyridine rings. Upon binding with Cu²⁺, the electronic structure of the molecule is perturbed, leading to a change in its absorption or emission spectrum. This can result in a "turn-off" fluorescence response, where the fluorescence of the compound is quenched upon complexation with the metal ion. The pyridinyl group can enhance the selectivity and sensitivity of the sensor for specific metal ions.
Table 1: Putative Sensing Mechanism for Cu²⁺
| Step | Description |
| 1. Initial State | The this compound molecule exhibits its native fluorescence. |
| 2. Complexation | The nitrogen atoms of the perimidine and pyridine moieties coordinate with a Cu²⁺ ion. |
| 3. Electronic Perturbation | The formation of the metal complex alters the intramolecular charge transfer (ICT) characteristics of the molecule. |
| 4. Signal Transduction | The change in the electronic state leads to a measurable change in the optical properties, such as fluorescence quenching or a colorimetric shift. |
Sensing of Anions (e.g., Hypochlorite)
Similar to metal ion sensing, the dihydroperimidine framework can be adapted for the detection of specific anions. The development of chemosensors for hypochlorite (B82951) (ClO⁻) is of particular interest due to its role as a reactive oxygen species in various chemical and industrial processes.
A sensor for hypochlorite could be designed based on the oxidation of the dihydroperimidine ring by the strong oxidizing agent, hypochlorite. This oxidation would lead to a significant change in the conjugation of the molecule, thereby altering its photophysical properties. For instance, the N-H protons in the perimidine ring could interact with hypochlorite, initiating an oxidative transformation that could either enhance or quench the fluorescence of the molecule, providing a clear signal for detection. The selectivity of such a sensor would be crucial, and the pyridinyl substituent could play a role in modulating the electronic properties to favor interaction with hypochlorite over other competing anions. sigmaaldrich.com
Design of Carbene Pincer Ligands for Organometallic Chemistry
The 2,3-dihydro-1H-perimidine structure is a precursor to N-heterocyclic carbenes (NHCs), which are a class of ligands that have revolutionized organometallic chemistry and catalysis. By functionalizing the nitrogen atoms of the perimidine ring with phosphine (B1218219) or other coordinating arms, pincer-type ligands can be synthesized. academicjournals.org
These perimidine-based NHC pincer ligands can coordinate to a metal center through a central carbene carbon and two flanking donor atoms, creating a highly stable tridentate complex. The pyridinyl group at the 2-position of the dihydroperimidine can influence the steric and electronic properties of the resulting NHC ligand. The reaction of N,N'-bis(phosphinomethyl)dihydroperimidine pro-ligands with metal precursors like iridium or rhodium can lead to chelate-assisted C-H activation to form the desired pincer complex. academicjournals.org These complexes are investigated for their catalytic activity in a variety of organic transformations.
Table 2: Examples of Perimidine-Based Pincer Ligand Precursors and Resulting Metal Complexes
| Pro-Ligand | Metal Precursor | Resulting Complex Type | Potential Application |
| N,N'-bis(dicyclohexylphosphinomethyl)dihydroperimidine | [Ir₂Cl₂(COE)₄] (COE = cyclooctene) | Iridium(III) dihydrido pincer complex | Catalysis |
| N,N'-bis(diphenylphosphinomethyl)dihydroperimidine | [Ir₂Cl₂(COD)₂] (COD = 1,5-cyclooctadiene) | Iridium pincer-NHC complex | Catalysis |
| N,N'-bis(diphenylphosphinomethyl)dihydroperimidine | [Rh₂{μ-H₂C(NCH₂PPh₂)₂C₁₀H₆}Cl₂(COD)₂] | Binuclear rhodium complex | Catalysis |
Antioxidant Research in Industrial Contexts (e.g., Lubricant Stabilization)
Perimidine derivatives are investigated for their antioxidant properties in industrial applications, such as the stabilization of lubricating oils. sigmaaldrich.com Lubricants are susceptible to oxidative degradation at high temperatures, which can lead to the formation of sludge and a decrease in performance. Antioxidant additives are crucial for extending the service life of lubricants.
Compounds containing aromatic amine functionalities, such as this compound, can act as radical scavengers. The mechanism involves the donation of a hydrogen atom from a nitrogen atom to reactive radicals (like peroxy radicals) that are formed during the oxidation of the lubricant. This process neutralizes the radicals and terminates the chain reaction of oxidation. The resulting perimidinyl radical is stabilized by resonance over its aromatic system, making it less reactive and unable to propagate the oxidation chain. The presence of the pyridine ring can further modulate the antioxidant activity. Aminic antioxidants are often effective at high temperatures, which is a desirable characteristic for lubricant additives. researchgate.net
Liquid Crystalline Materials Development
The development of liquid crystalline materials is a significant area of materials science, with applications in displays and sensors. Liquid crystals are substances that exhibit properties between those of a conventional liquid and a solid crystal. aps.org The molecular shape and intermolecular interactions are key factors in the formation of liquid crystalline phases.
While there are no direct reports of this compound exhibiting liquid crystalline behavior, related heterocyclic structures, such as those based on 5-phenyl-pyrimidine, have been shown to form liquid crystal phases. nih.govaps.org The rigid, planar structure of the perimidine core, combined with the pyridinyl substituent, could potentially lead to the anisotropic molecular shape required for liquid crystallinity. The introduction of flexible alkyl chains to the perimidine or pyridine rings could further promote the formation of mesophases. The design of such molecules would aim to balance the rigidity of the aromatic core with the flexibility of peripheral chains to achieve a stable liquid crystalline phase over a usable temperature range. Further research would be needed to explore this potential application.
Conclusion and Future Research Directions
Synthesis and Characterization Advancements
The primary synthetic route to 2-aryl-2,3-dihydro-1H-perimidines involves the condensation reaction between 1,8-diaminonaphthalene (B57835) and a corresponding aldehyde, in this case, pyridine-3-carboxaldehyde. academicjournals.org Early methods often utilized standard reflux conditions with acid catalysts. academicjournals.org Recent advancements, however, have focused on developing more efficient and environmentally benign protocols.
Researchers have explored a variety of catalysts and conditions to improve yields and simplify procedures. These include the use of indium(III) chloride (InCl₃) in water at ambient temperature, which offers a mild, inexpensive, and non-toxic option in a green solvent. nih.gov Other notable methods involve zinc acetate (B1210297) (Zn(OAc)₂·2H₂O), sulfamic acid under solvent-free conditions, and phenyl boronic acid as a Lewis acid catalyst in ethanol (B145695). nih.gov The development of nanocellulose-assisted magnetic nanocatalysts represents a frontier in this area, allowing for synthesis at ambient temperature in solvent-free conditions with an easily recyclable catalyst. nih.gov
The characterization of these compounds is thoroughly established through modern spectroscopic techniques. The structure of newly synthesized derivatives is typically confirmed using Infrared (IR) spectroscopy, Proton and Carbon-13 Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), and mass spectrometry. academicjournals.orgnih.gov For unambiguous structural elucidation and to study intermolecular interactions in the solid state, single-crystal X-ray diffraction is an invaluable tool, as demonstrated for related dihydroperimidine derivatives. nih.govmdpi.com
Contributions of Theoretical Chemistry to Understanding Electronic and Structural Properties
Theoretical chemistry, particularly Density Functional Theory (DFT), has become instrumental in providing deep insights into the molecular properties of dihydroperimidine systems. researchgate.net Studies on analogous compounds, such as 2-(p-tolyl)-2,3-dihydro-1H-perimidine and 2-(thiophen-2-yl)-2,3-dihydro-1H-perimidine, have successfully used DFT methods with basis sets like B3LYP/6-311G(d,p) to compute a range of properties. nih.govresearchgate.net
These computational analyses provide valuable information on:
Molecular Geometry: Optimization of the ground-state geometry allows for the prediction of bond lengths, bond angles, and dihedral angles, which can be correlated with experimental X-ray diffraction data. nih.gov
Electronic Structure: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's electronic transitions and charge transfer characteristics. nih.govresearchgate.net The HOMO-LUMO energy gap is a key indicator of chemical reactivity. researchgate.net
Chemical Reactivity: DFT calculations are used to determine global reactivity descriptors such as electronegativity, chemical hardness, and global softness, which help predict the molecule's behavior in chemical reactions. nih.gov
Spectroscopic Correlation: Theoretical calculations of vibrational frequencies (IR) and NMR chemical shifts are often in good agreement with experimental data, aiding in the precise assignment of spectral bands. nih.govresearchgate.net
Intermolecular Interactions: Hirshfeld surface analysis can be performed to explore and quantify non-covalent interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing of the molecule. nih.gov
Promising Directions in Coordination Chemistry and Catalysis
The molecular architecture of 2-Pyridin-3-yl-2,3-dihydro-1H-perimidine, featuring multiple nitrogen atoms within a heterocyclic framework, suggests significant potential in coordination chemistry and catalysis. The nitrogen atoms of the perimidine ring and the pyridyl substituent can act as Lewis basic sites, making the compound a candidate for use as a ligand in forming metal complexes.
Related dihydroperimidine structures have been explored as precursors to N-heterocyclic carbene (NHC) pincer ligands, which are highly effective in catalysis. mdpi.com Furthermore, the pyridyl moiety is a well-established component in ligands used for a variety of catalytic processes, including hydrogenation reactions when complexed with metals like ruthenium. ubc.ca The combination of the perimidine and pyridine (B92270) rings in a single molecule could lead to novel multidentate ligands with unique steric and electronic properties, capable of stabilizing various metal centers for catalytic applications. Future research could focus on synthesizing and characterizing metal complexes of this ligand and evaluating their catalytic activity in reactions such as cross-coupling, hydrogenation, and polymerization.
Emerging Opportunities in Advanced Materials Science
The π-conjugated system of the perimidine core provides a foundation for developing novel organic materials with interesting photophysical properties. Perimidine derivatives are known for their use as industrial dyes, indicating strong chromophoric characteristics. academicjournals.org More advanced applications are emerging from related compounds.
A notable example is the discovery that certain dihydroperimidine derivatives can exhibit aggregation-induced emission (AIE), a phenomenon where non-emissive molecules become highly luminescent upon aggregation. nih.gov This property is highly sought after for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. The AIE-active dihydroperimidine also functioned as a selective "turn-off" fluorescence sensor for copper (Cu²⁺) ions. nih.gov
These findings suggest that this compound could be a building block for:
Fluorescent Chemosensors: The nitrogen atoms in the structure provide potential binding sites for metal ions, which could modulate the compound's fluorescence, leading to sensors for environmental or industrial monitoring.
Optoelectronic Materials: The inherent π-system could be exploited in the design of new organic semiconductors or components for optoelectronic devices. nih.gov
Smart Dyes: The development of chromophores that respond to external stimuli (solvatochromism, acidochromism) could be pursued.
Identification of Knowledge Gaps and Areas for Continued Fundamental Research
Despite the promising potential inferred from related structures, there are significant knowledge gaps pertaining specifically to this compound.
Dedicated Synthesis and Optimization: While general synthetic methods exist, a systematic study to optimize the synthesis of the 3-pyridyl isomer for high yield and purity under sustainable conditions is lacking. nih.gov
Structural Confirmation: There is a need for definitive structural elucidation of this specific isomer via single-crystal X-ray analysis to understand its precise three-dimensional structure and solid-state packing. nih.gov
Specific Theoretical Study: A dedicated DFT study on this compound is required to map its specific molecular electrostatic potential, understand the influence of the 3-pyridyl substitution on its electronic properties, and compare them with other isomers. researchgate.net
Experimental Validation of Properties: The potential applications in coordination chemistry and materials science are currently based on extrapolation from analogues. nih.govmdpi.com Experimental investigation into the compound's coordination behavior with various metals and a thorough characterization of its photophysical properties (absorption, emission, quantum yield) are essential next steps.
Potential for Developing Novel Chemical Entities for Non-Biological Applications
Building upon the identified research opportunities, this compound serves as a versatile scaffold for creating new chemical entities for non-biological uses.
Ligand Design: Functionalization of the perimidine N-H groups or the aromatic rings could be used to tune the steric and electronic properties of the molecule, leading to a library of ligands for creating bespoke catalysts or metal-organic frameworks (MOFs).
Polymer Science: The compound could be incorporated as a monomer into polymers to create new materials with enhanced thermal stability, unique optical properties, or metal-chelating capabilities.
Supramolecular Chemistry: The planar aromatic structure and hydrogen bonding capabilities make it an interesting candidate for building complex supramolecular architectures through self-assembly, driven by π-π stacking and hydrogen bonds. These assemblies could find use in molecular recognition or as templates for nanomaterial synthesis.
Q & A
Basic Synthesis Methods
Q: What are the standard synthetic routes for 2-Pyridin-3-yl-2,3-dihydro-1H-perimidine? A: The compound is typically synthesized via condensation reactions between 1,8-naphthalenediamine and pyridine-3-carbaldehyde under acidic or catalytic conditions. For example, SiO₂ nanoparticles (NPs) have been used as eco-friendly catalysts to improve yields (e.g., 85–92%) and reduce reaction times (2–3 hours) by facilitating imine formation . Alternative methods involve refluxing in ethanol with acetic acid as a catalyst, followed by purification via recrystallization . Mechanistic studies suggest a nucleophilic addition-cyclization pathway .
Structural Characterization Challenges
Q: How can X-ray crystallography resolve ambiguities in the dihydroperimidine core? A: Single-crystal X-ray diffraction (SCXRD) is critical for confirming the planar naphthalene backbone and the non-planar C4N2 ring geometry. For example, studies on analogous compounds (e.g., 2-methyl-1H-perimidine) reveal deviations of nitrogen atoms (0.13–0.18 Å) from the naphthalene plane and hinge angles of 36.9–41.0° in the C4N2 ring . Refinement using SHELXL (e.g., R-factor < 0.05) is recommended for resolving disorder or thermal motion artifacts .
Biological Activity Profiling
Q: What in vitro assays are suitable for evaluating its antimicrobial and anti-inflammatory potential? A: Standard protocols include:
- Antibacterial assays : Broth microdilution (MIC determination) against Gram-negative (e.g., E. coli) and Gram-positive (e.g., S. aureus) strains, with ciprofloxacin as a positive control .
- Anti-inflammatory screening : COX-II inhibition assays (e.g., ELISA-based), where derivatives like 4b showed 47% inhibition at 1000 nM . Structure-activity relationships (SARs) highlight the pyridin-3-yl group's role in enhancing activity .
Advanced Synthesis Optimization
Q: How can reaction conditions be tuned to improve regioselectivity and yield? A: Key parameters include:
- Catalyst selection : SiO₂ NPs enhance atom economy and reduce side products (e.g., tetraketones) .
- Solvent effects : Polar aprotic solvents (e.g., DMF) favor cyclization, while ethanol improves solubility of intermediates .
- Temperature control : Reflux (80–100°C) minimizes decomposition, while microwave-assisted synthesis reduces time by 50% .
Computational Modeling for SAR Studies
Q: Which computational tools are effective for predicting binding interactions? A: Molecular docking (AutoDock Vina) and DFT calculations (Gaussian 09) can model interactions with COX-II or bacterial targets. For example:
- Pyridin-3-yl substituents form hydrogen bonds with Arg120/Arg499 in COX-II .
- Frontier molecular orbital (FMO) analysis reveals electron-rich regions in the dihydroperimidine core, correlating with antibacterial activity .
Resolving Data Contradictions in Bioactivity
Q: How should discrepancies in antimicrobial efficacy across studies be addressed? A: Contradictions (e.g., activity against E. coli but not S. aureus ) may arise from:
- Strain-specific resistance mechanisms : Conduct genomic profiling of test strains.
- Compound solubility : Use surfactants (e.g., Tween-80) in assays to improve bioavailability .
- Dose-response validation : Repeat assays with extended incubation (24–48 hours) and higher concentrations (up to 2000 µg/mL) .
Advanced Crystallographic Challenges
Q: What strategies mitigate twinning or disorder in crystal structures? A: For twinned
- Use SHELXD for initial structure solution and TWINLAW for matrix refinement .
- For disorder, apply ISOR/SIMU restraints in SHELXL to model anisotropic displacement .
- High-resolution data (d < 0.8 Å) are critical; synchrotron sources improve data quality .
Pharmacokinetic Profiling
Q: What in silico tools predict ADMET properties? A: SwissADME and pkCSM provide insights into:
- Lipophilicity : LogP ~2.1 (moderate permeability).
- Metabolic stability : CYP3A4-mediated oxidation of the pyridine ring .
- Toxicity : Ames test predictions suggest low mutagenic risk .
Stability Under Experimental Conditions
Q: How does the compound degrade under UV/thermal stress? A: Accelerated stability studies (ICH guidelines):
- Photodegradation : UV-Vis spectroscopy shows λmax shifts after 48-hour UV exposure.
- Thermal degradation : TGA/DSC reveals decomposition above 200°C, suggesting storage at −20°C .
Cross-Disciplinary Applications
Q: Can this scaffold be adapted for materials science applications? A: Yes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
